![molecular formula C16H10ClN3O2 B2628919 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 612041-37-9](/img/structure/B2628919.png)
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a synthetic compound belonging to the indoloquinoxaline family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features a chloro-substituted indoloquinoxaline core, which is crucial for its biological activity.
作用机制
Target of Action
It is known that similar compounds in the 6h-indolo[2,3-b]quinoxaline series are analogues of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a dna molecule .
Mode of Action
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to bind non-covalently to dna molecules . This suggests that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may interact with its targets in a similar manner, leading to changes in the structure or function of the DNA.
Biochemical Pathways
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been studied for their antiviral and antibacterial properties , suggesting that they may affect pathways related to these biological processes.
Result of Action
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been shown to exhibit cytotoxic effects against various types of cancer , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is an analogue of a natural cytotoxic agent ellipticine, capable of non-covalent binding to a DNA molecule . This suggests that it may interact with enzymes and proteins involved in DNA replication and repair, potentially influencing these processes .
Cellular Effects
The compound has been shown to exhibit cytotoxic effects against various human cancer cell lines . It is suggested that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound is believed to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate reagents. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40°C . The presence of a substituent at position 9 of the indoloquinoxaline does not significantly affect the yield of the reaction products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
化学反应分析
Types of Reactions
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the indole or quinoxaline rings, potentially altering the biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized indoloquinoxalines.
科学研究应用
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has several scientific research applications:
相似化合物的比较
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220): Known for its high activity against herpes simplex virus type 1.
6-substituted 6H-indolo[2,3-b]quinoxalines: Exhibit antiviral activity against various viruses.
Uniqueness
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid stands out due to its specific chloro substitution, which enhances its biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJZDWLGEUXNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

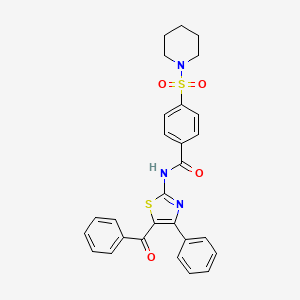
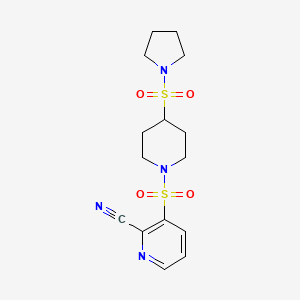
![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)
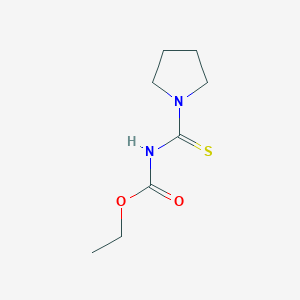
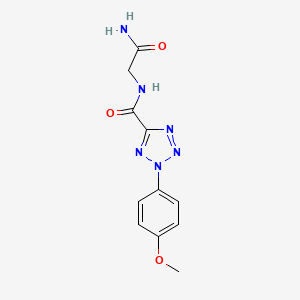
![1-(3-Fluoropyridine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2628848.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B2628850.png)
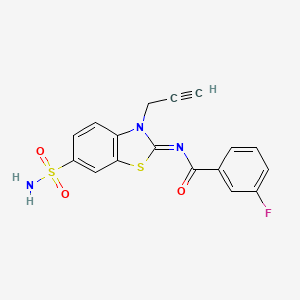
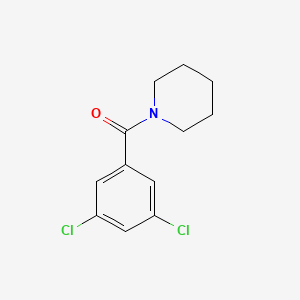
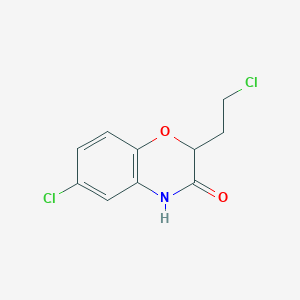
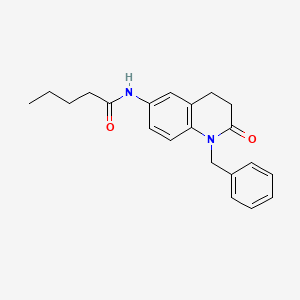
![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)
